molecular formula C8H7BrN2O B12460736 5-Amino-4-bromo-2-methoxybenzonitrile

5-Amino-4-bromo-2-methoxybenzonitrile

Cat. No.: B12460736
M. Wt: 227.06 g/mol
InChI Key: JBRJXTRRQQFQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-2-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and bromine groups allows for specific binding interactions, while the methoxy group can influence the compound’s solubility and bioavailability .

Biological Activity

5-Amino-4-bromo-2-methoxybenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's synthesis, biological mechanisms, and its role in various therapeutic areas, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a benzene ring. The synthesis typically involves:

  • Bromination : 2-Methoxybenzonitrile is treated with bromine in the presence of iron(III) bromide to yield 5-bromo-2-methoxybenzonitrile.
  • Amination : The brominated product undergoes nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 5-position.

Biological Activity

The biological activity of this compound is largely attributed to its structural features. The amino and methoxy groups enhance its interaction with biological targets, making it a candidate for various therapeutic applications.

The compound's mechanism of action varies depending on its application. In medicinal chemistry, it may interact with enzymes, receptors, or nucleic acids, facilitating specific binding interactions due to the presence of functional groups.

Therapeutic Applications

This compound has shown promise in several areas:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit potential as anticancer agents by inhibiting specific cellular pathways involved in tumor growth .
  • Antimicrobial Properties : The compound has been evaluated for its activity against various pathogens, suggesting potential use in treating infections.
  • Enzyme Inhibition : It has been utilized in biochemical assays to study enzyme interactions, particularly in the context of drug development targeting mycobacterial infections .

Case Study 1: Antitubercular Activity

In a study focusing on inhibitors of mycobacterial targets, analogs of this compound were synthesized and tested for their ability to inhibit MbtI (mycobacterial enzyme). The results indicated that modifications to the structure could enhance inhibitory potency, demonstrating the compound's potential as a lead for antitubercular drugs .

CompoundIC50 (µM)Remarks
This compound>250Initial tests showed limited activity
Modified Analog15Significant improvement in potency

Case Study 2: Anticancer Potential

Another investigation assessed the anticancer properties of related compounds. The study revealed that structural modifications could lead to enhanced cytotoxic effects against various cancer cell lines, indicating that this compound could serve as a scaffold for developing new anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Bromo-2-methoxybenzonitrileLacks amino groupLess versatile
2-Amino-5-iodo-4-methoxybenzonitrileContains iodineDifferent reactivity
4-Bromo-2-methoxybenzonitrileDifferent bromine positionVariations in activity

Properties

IUPAC Name

5-amino-4-bromo-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-3-6(9)7(11)2-5(8)4-10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRJXTRRQQFQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.